![molecular formula C9H6FN B1619788 3-Fluoroisoquinoline CAS No. 396-29-2](/img/structure/B1619788.png)
3-Fluoroisoquinoline
Overview
Description
3-Fluoroisoquinoline, also known as 3-fluoroquinoline, is a heterocyclic aromatic organic compound that is used in various scientific and medical research applications. It is a colorless solid that is soluble in most organic solvents. 3-Fluoroisoquinoline has a wide range of applications, ranging from its use as a synthetic intermediate in organic synthesis to its potential use as an anticancer drug.
Scientific Research Applications
Pharmaceuticals
Fluorinated isoquinolines, including 3-Fluoroisoquinoline, are important components of pharmaceuticals . They exhibit unique biological activities due to their electrostatic and steric effects . For example, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease .
Light-Emitting Properties
Fluorinated isoquinolines have light-emitting properties . This makes them useful in the development of organic light-emitting diodes .
Synthesis of Pyridine-Ring-Trifluoromethylated Isoquinolines
3-Fluoroisoquinoline can be used in the synthesis of pyridine-ring-trifluoromethylated isoquinolines . These compounds have been greatly developed during the last decade .
Supramolecular Chemistry
Fluorinated isoquinolines are used in supramolecular chemistry . They can form complex structures with other molecules, leading to new materials with unique properties .
Bioactivity
Fluorinated isoquinolines, including 3-Fluoroisoquinoline, exhibit various bioactivities . This makes them useful in the development of new drugs and treatments .
Dyes Industry
Isoquinoline derivatives and isoquinolinium salts, including 3-Fluoroisoquinoline, are used in the dyes industry . They are promising candidates for the synthesis of new dyes .
Mechanism of Action
Target of Action
3-Fluoroisoquinoline, like other fluoroquinolones, primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication .
Mode of Action
3-Fluoroisoquinoline interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication . The strength of the carbon-fluorine bond imparts stability to 3-Fluoroisoquinoline, making it a potent inhibitor .
Biochemical Pathways
The primary biochemical pathway affected by 3-Fluoroisoquinoline is the DNA replication pathway . By inhibiting DNA gyrase and topoisomerase IV, 3-Fluoroisoquinoline disrupts the normal functioning of this pathway, leading to the cessation of bacterial growth .
Pharmacokinetics
These properties, along with the stability conferred by the carbon-fluorine bond, likely contribute to the bioavailability of 3-Fluoroisoquinoline .
Result of Action
The molecular effect of 3-Fluoroisoquinoline’s action is the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth . On a cellular level, this results in the death of the bacterial cells .
properties
IUPAC Name |
3-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWZAGQENHHNKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348832 | |
Record name | 3-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
396-29-2 | |
Record name | 3-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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